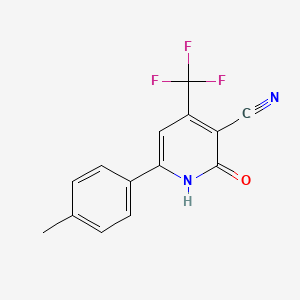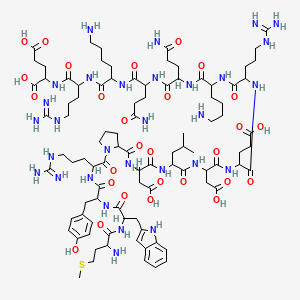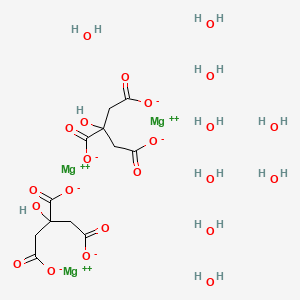![molecular formula C₁₄H₁₈F₆N₂O₆S₂ B1146077 methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 84355-09-9](/img/structure/B1146077.png)
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by the presence of trifluoroacetyl groups and a homocystine backbone, making it a valuable reagent in biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester typically involves the reaction of L-homocystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Starting Materials: L-homocystine, trifluoroacetic anhydride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a low temperature to prevent side reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the pure N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of disulfide-linked homocystine derivatives.
Reduction: Generation of free thiol groups.
Substitution: Formation of new derivatives with substituted functional groups.
科学研究应用
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for peptide synthesis.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its ability to interact with thiol groups and form disulfide bonds. This interaction is crucial in various biochemical processes, including protein folding and stabilization. The compound can also act as a protecting group for thiols, preventing unwanted reactions during chemical synthesis.
相似化合物的比较
Similar Compounds
N,N’-Bis(trifluoroacetyl)-L-cystine Dimethyl Ester: Similar in structure but with a cystine backbone instead of homocystine.
N,N’-Bis(trifluoroacetyl)-L-lysine Methyl Ester: Contains a lysine backbone and is used in similar biochemical applications.
Uniqueness
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is unique due to its homocystine backbone, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable tool in specific biochemical and industrial applications.
属性
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAOIPJFPLDIY-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester in the synthesis of S-3'-deoxyadenosyl-L-homocysteine analogues?
A1: N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester serves as a protected form of L-homocysteine. The research describes its use in a condensation reaction with various 3'-deoxynucleosides (3'-deoxy-3-deazaadenosine, 3'-deoxy-7-deazaadenosine, and 3'-deoxyadenosine) []. This reaction forms the core structure of the desired S-3'-deoxyadenosyl-L-homocysteine analogues. The trifluoroacetyl and methyl ester protecting groups on the L-homocysteine derivative are then removed to yield the final S-3'-deoxyadenosyl-L-homocysteine analogues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

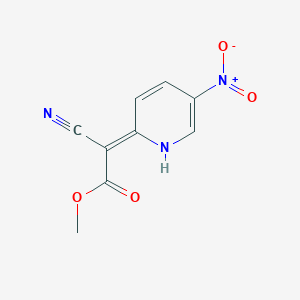
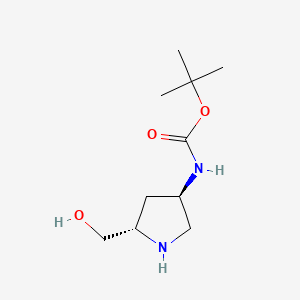
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
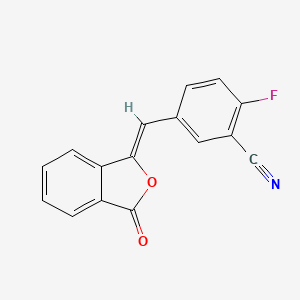
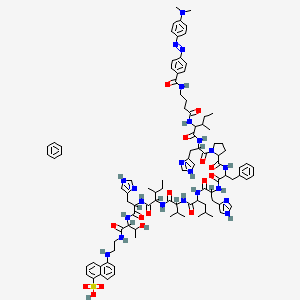
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
